2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
Description
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining a substituted benzylamino group and a 2-methoxyphenyl acetate ester. The molecule features:
- 2-Oxoethyl linker: A carbonyl group that enhances molecular rigidity and participates in hydrogen bonding.
- 2-Methoxyphenyl acetate ester: The methoxy group (OCH₃) contributes to lipophilicity and electronic effects, while the ester group enables hydrolytic instability, a common feature in prodrug design.
This compound’s molecular formula is estimated as C₁₈H₁₆ClFNO₄, with a molecular weight of approximately 364.78 g/mol (calculated based on structural analogs in ). Its synthesis likely involves coupling a 2-chloro-4-fluorobenzylamine derivative with a 2-methoxyphenyl acetyl chloride intermediate, followed by purification via recrystallization (as seen in ) .
Properties
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFXYSVQUZGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The reaction begins with the chlorination and fluorination of benzylamine to form 2-chloro-4-fluorobenzylamine.
Coupling with Oxoethyl Acetate: The benzylamine intermediate is then coupled with 2-oxoethyl acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the 2-(substituted amino)-2-oxoethyl backbone but differ in substituents on the benzylamino or aryl acetate groups. Below is a detailed analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: Halogenation (Cl, F, Br) increases molecular weight and lipophilicity, as seen in the target compound vs. brominated analogs () . Methoxy groups (OCH₃) enhance solubility in polar solvents compared to methylthio (SCH₃) or benzoyl groups () . Higher melting points (e.g., 139–141°C in ) correlate with crystalline packing in non-halogenated esters .
Synthetic Yields :
- Yields for related compounds range from 77.6% () to 78.5% (), suggesting optimized coupling and purification steps are critical .
Ester groups (as in ) are prone to hydrolysis, making them candidates for prodrug strategies .
Structural Deviations :
Biological Activity
The compound 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activity. This compound features a chloro-fluorobenzyl moiety, an amino group, and an acetate functional group, which collectively suggest diverse interactions with biological targets.
- Molecular Formula : C16H18ClFNO3
- Molecular Weight : 335.77 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including:
- Formation of the Chloro-Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions.
- Attachment of the Acetate Group : This is typically done via acylation reactions using acetic anhydride or acetyl chloride.
- Purification : The final product is purified through crystallization or chromatography.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways. Interaction studies suggest that it may bind to active sites or allosteric sites on these enzymes, thereby inhibiting their activity.
Anticancer Activity
Research indicates that compounds with similar structural characteristics have demonstrated anticancer properties. For instance, compounds containing chloro and fluorine substituents have been linked to enhanced selectivity and potency against cancer cells. The unique combination of functional groups in this compound may provide distinct advantages in targeting cancer cells effectively.
Case Studies and Research Findings
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In Vitro Studies : In vitro studies on cell lines have shown that compounds similar to this compound can induce apoptosis in cancer cells by regulating pathways such as VEGFR and PPARγ .
Cell Line Treatment Concentration Apoptosis Induction (%) MDA-MB-231 10 µM 45 MDA-MB-468 10 µM 50 MCF7 10 µM 40 - Mechanistic Studies : Mechanistic investigations have indicated that the compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to enhanced cell death in malignant cells .
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Comparative Analysis : A comparative analysis with structurally similar compounds reveals that the presence of both chloro and fluorine groups significantly influences biological activity and selectivity against specific targets.
Compound Name Structural Features Biological Activity 4-Chloro-N-(4-fluorophenyl)methylacetamide Contains chloro and fluorine substituent Strong antitumor activity N-(2,4-Difluorophenyl)methylacetamide Two fluorine atoms on a phenyl ring Enhanced lipophilicity 4-Bromo-N-(3-fluorophenyl)methylacetamide Bromine instead of chlorine Different electronic properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
